Cas no 1807040-76-1 (6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride)

6-クロロ-2-(ジフルオロメチル)-3-フルオロピリジン-4-カルボニルクロリドは、高反応性の有機中間体であり、特に農薬・医薬品合成において重要な役割を果たします。分子内にフッ素原子と反応性の高いカルボニルクロリド基を有するため、選択的フッ素化反応やアミド結合形成に優れた特性を示します。ピリジン骨格の4位に位置するカルボニルクロリド基は、求核試薬との反応性が高く、多様な誘導体合成が可能です。2位のジフルオロメチル基と3位のフッ素原子が電子効果を調整し、反応の位置選択性を向上させます。高い純度と安定性を備えており、精密有機合成に適しています。

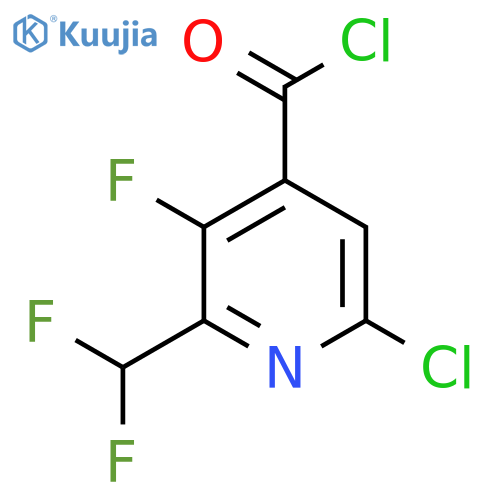

1807040-76-1 structure

商品名:6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride

CAS番号:1807040-76-1

MF:C7H2Cl2F3NO

メガワット:243.998090267181

CID:4869695

6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride

-

- インチ: 1S/C7H2Cl2F3NO/c8-3-1-2(6(9)14)4(10)5(13-3)7(11)12/h1,7H

- InChIKey: CEIJKIMGEVZIDV-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(C(=O)Cl)=C(C(C(F)F)=N1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 229

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 30

6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029049935-500mg |

6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride |

1807040-76-1 | 97% | 500mg |

$1,646.30 | 2022-03-31 | |

| Alichem | A029049935-250mg |

6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride |

1807040-76-1 | 97% | 250mg |

$969.60 | 2022-03-31 | |

| Alichem | A029049935-1g |

6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride |

1807040-76-1 | 97% | 1g |

$3,099.20 | 2022-03-31 |

6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

1807040-76-1 (6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride) 関連製品

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2230780-65-9(IL-17A antagonist 3)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬